1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one

Vue d'ensemble

Description

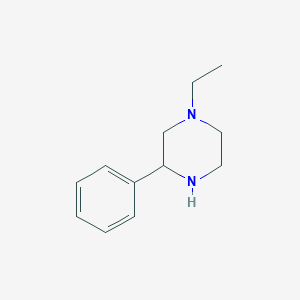

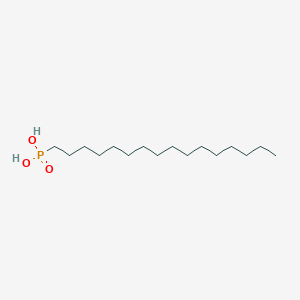

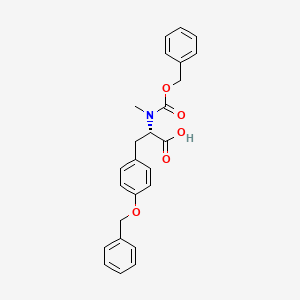

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a pyrrolidin-2-one ring substituted with a 4-aminomethyl-benzyl group. The presence of both the pyrrolidinone and aminomethyl-benzyl moieties contributes to its diverse chemical reactivity and potential biological activities.

Mécanisme D'action

Target of Action

The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).

Mode of Action

IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .

Biochemical Pathways

Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .

Result of Action

The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .

Analyse Biochimique

Biochemical Properties

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR8 . These interactions are significant as they can modulate immune responses. The compound’s interaction with these receptors involves binding to specific sites, leading to the activation of downstream signaling pathways that result in immune activation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in dendritic cells, the compound activates TLR7/8, leading to the production of cytokines and other immune mediators . This activation enhances the immune response, making it a potential candidate for immunotherapy applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to TLR7/8, leading to the activation of these receptors . This activation triggers a cascade of signaling events, including the activation of NF-κB and other transcription factors, which ultimately result in the production of pro-inflammatory cytokines and other immune mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound retains its activity over a specific period, but its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained immune activation, which is beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including systemic inflammation and toxicity. Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism involves its conversion into active metabolites that retain its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in its localization, ensuring that it reaches the appropriate cellular sites to modulate immune responses effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one typically involves the reaction of 4-aminomethyl-benzylamine with a suitable pyrrolidinone precursor. One common method is the reductive amination of 4-aminomethyl-benzaldehyde with pyrrolidin-2-one in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: Used in the production of polymers and other industrial chemicals.

Comparaison Avec Des Composés Similaires

- 1-(4-Aminomethyl-benzyl)-2-pyrrolidinone

- 1-(4-Aminomethyl-phenyl)-pyrrolidin-2-one

- 1-(4-Aminomethyl-benzyl)-piperidin-2-one

Uniqueness: 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one is unique due to the specific positioning of the aminomethyl group and the pyrrolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Propriétés

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTRFBASHRQLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588489 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953752-30-2 | |

| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)